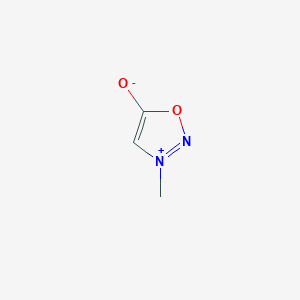
2-Methylpentadecane-2-thiol
Descripción general
Descripción
2-Methylpentadecane-2-thiol, also known as 2-methyl-1-pentadecanethiol, is a thiol-containing organic compound that is used in a variety of scientific research applications. It is an aliphatic thiol with a molecular weight of 224.41 g/mol and a boiling point of 246-248°C. 2-Methylpentadecane-2-thiol is a colorless to yellowish liquid and has a faint, sulfur-like odor. It is soluble in water, alcohol, and ether and is a key component in the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Thiol-Click Chemistry
Thiol-click chemistry, due to its high yields and benign reaction conditions, is a powerful tool for chemical synthesis and material applications. Thiols like 2-Methylpentadecane-2-thiol react with various chemical species, making them useful in diverse fields including chemistry, biology, and materials engineering. This review highlights the broad utility and mechanistic insights of thiol-click chemistry in various applications (Hoyle, Lowe, & Bowman, 2010).
Reactivity with Biological Nucleophiles
In biological contexts, thiols are highly reactive nucleophilic agents. For example, they undergo rapid "Michael-type" addition reactions with certain compounds, impacting cytotoxicity. This has implications in understanding thiol reactivity in biological systems, which could extend to 2-Methylpentadecane-2-thiol (Kupchan, Fessler, Eakin, & Giacobbe, 1970).
Aroma Contributions in Plants
Thiols, closely related to 2-Methylpentadecane-2-thiol, have been identified in plants like the box tree and broom. These compounds contribute significantly to the characteristic aroma of these plants, demonstrating the importance of thiols in natural fragrance profiles (Tominaga & Dubourdieu, 1997).
Stabilization of Nanoparticles
Thiol-based ligands, including those similar to 2-Methylpentadecane-2-thiol, are effective in stabilizing large gold nanoparticles in solution. This research provides insights into how thiols can be used in nanotechnology, particularly in the stabilization of nanoparticles (Zhang, Leem, Srisombat, & Lee, 2008).
Influence on Wine Aroma
Volatile thiols are key contributors to wine aroma. Studies show that different yeast strains and fermentation temperatures can affect thiol release, impacting the sensory properties of wines. This highlights the role of thiols in the food and beverage industry, particularly in flavor and aroma development (Howell et al., 2004).
Role in Photophysical Properties of Nanocrystals
Thiols impact the emission efficiency of aqueous nanocrystals, demonstrating their significant role in the field of optoelectronics. The study of thiol effects on quantum yields aids in understanding and optimizing nanocrystal-based devices (Jeong et al., 2005).
Thiol Reactive Probes in Biology
Thiols play critical roles in biological processes. Selective detection of thiols using reaction-based probes is vital in disease diagnosis and basic research. This underscores the relevance of thiols in biomedical sciences and their potential diagnostic applications (Peng et al., 2012).
Propiedades
IUPAC Name |
2-methylpentadecane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2,3)17/h17H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCZFAAXZODMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentadecane-2-thiol | |
CAS RN |
25360-09-2 | |
| Record name | tert-Hexadecanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-hexadecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















